2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione
CAS No.:
Cat. No.: VC15653681
Molecular Formula: C24H26N2O4S3
Molecular Weight: 502.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N2O4S3 |
|---|---|
| Molecular Weight | 502.7 g/mol |
| IUPAC Name | 2-[2-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
| Standard InChI | InChI=1S/C24H26N2O4S3/c1-4-30-13-9-10-17-16(11-13)19-20(32-33-23(19)31)24(2,3)26(17)18(27)12-25-21(28)14-7-5-6-8-15(14)22(25)29/h9-11,14-15H,4-8,12H2,1-3H3 |
| Standard InChI Key | ICDQOLTUSGEDSS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CN4C(=O)C5CCCCC5C4=O |
Introduction
IUPAC Name
The systematic IUPAC name for the compound is:
2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione.
Molecular Formula and Weight
Functional Groups
Key functional groups include:
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A thioxo group () within the quinoline ring.
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An ethoxy group () at position 8 of the quinoline.
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A dione group () in the isoindole ring.
SMILES Notation
The SMILES representation is:
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O .
Synthetic Pathway
The synthesis of this compound likely involves:
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Formation of the dithioloquinoline core through cyclization reactions involving sulfur-containing precursors.
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Introduction of the ethoxy and dimethyl substituents at specific positions on the quinoline ring.
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Coupling with an isoindole derivative via a ketoethyl linker.
While specific details on the synthesis of this exact compound are not available in the provided data, similar compounds are synthesized using multi-step reactions involving thiourea derivatives and electrophilic reagents .
Potential Pharmacological Applications
The presence of quinoline and isoindole moieties suggests potential bioactivity:
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Quinoline derivatives are known for their antimalarial and anticancer properties.
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Isoindole-based compounds often exhibit anti-inflammatory and antitumor activities.
Research Implications
This compound represents a promising scaffold for drug discovery due to its structural complexity and potential biological activity. Further studies could focus on:
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Molecular docking to predict interactions with biological targets (e.g., enzymes or receptors).
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In vitro and in vivo assays to evaluate anticancer or antimicrobial efficacy.
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Structural optimization to enhance potency and reduce toxicity.
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